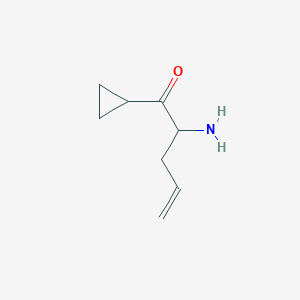![molecular formula C16H23N3O B13171646 N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features an adamantane moiety linked to an imidazole ring via an ethyl chain Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1-bromoadamantane with imidazole derivatives. One common method includes the use of carboxylic acid amides in the presence of manganese salts and complexes . The reaction conditions often require a solvent such as acetonitrile and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like p-tolylboronic acid in the presence of copper(II) acetate and a base such as DBU are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in the functional groups attached to the amide.
Adamantan-1-yl acrylate: This compound features an acrylate group instead of an imidazole ring.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the combination of the adamantane moiety and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-11(18-15(20)19-3-2-17-10-19)16-7-12-4-13(8-16)6-14(5-12)9-16/h2-3,10-14H,4-9H2,1H3,(H,18,20) |
Clé InChI |
YOKBRRRRRKGVTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)




